Desmethylnafoxidine aziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111660-18-5 |
|---|---|
Molecular Formula |
C26H25NO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-[4-[2-(aziridin-1-yl)ethoxy]phenyl]-6-phenyl-7,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C26H25NO2/c28-22-9-13-25-21(18-22)8-12-24(19-4-2-1-3-5-19)26(25)20-6-10-23(11-7-20)29-17-16-27-14-15-27/h1-7,9-11,13,18,28H,8,12,14-17H2 |
InChI Key |
ADRHIFFFTRPALJ-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |
Other CAS No. |
111660-18-5 |
Synonyms |
desmethylnafoxidine aziridine Naf-Az |
Origin of Product |
United States |
Synthetic Methodologies for Desmethylnafoxidine Aziridine and Analogues
Established Synthetic Pathways for Desmethylnafoxidine Aziridine (B145994)
Preparation of Key Intermediates (e.g., 1,2-Diaryl-3,4-Dihydronaphthalene from 6-Methoxy-1-Tetralone)
A key intermediate in the synthesis of Desmethylnafoxidine aziridine is a 1,2-diaryl-3,4-dihydronaphthalene derivative. nih.govmdpi.com The synthesis of this crucial intermediate typically commences from 6-methoxy-1-tetralone. nih.gov This starting material is subjected to a Grignard reaction with an appropriate arylmagnesium bromide, such as 4-methoxyphenylmagnesium bromide. The resulting tertiary alcohol is then dehydrated to form a dihydronaphthalene. A second Grignard reaction or other coupling strategy is employed to introduce the second aryl group, which bears a precursor to the aziridine side chain. mdpi.com Alternative routes to the 1,2-diaryl-3,4-dihydronaphthalene backbone have also been explored, including intramolecular reductive coupling of a diketone using low-valent titanium species. mdpi.com
Aziridine Ring Formation via Ethyleneimine Displacement
The final step in the synthesis of this compound involves the formation of the three-membered aziridine ring. This is typically achieved through an intramolecular cyclization. nih.gov A common method involves the conversion of a hydroxyl group on the side chain to a good leaving group, such as a methanesulfonate (B1217627) (mesylate). nih.gov Subsequent treatment with ethyleneimine (aziridine) leads to the displacement of the leaving group and the formation of the aziridine ring. nih.gov This nucleophilic substitution reaction is a critical step in yielding the final product.
Radiosynthesis of Labeled this compound (e.g., Tritium-Labeled)
For use in receptor binding studies and other biochemical assays, radiolabeled versions of this compound are essential. nih.govnih.gov Tritium (B154650) ([³H]) is a commonly used isotope for this purpose. nih.govpharmaron.com The radiosynthesis of tritium-labeled this compound has been successfully accomplished. nih.gov
One reported method for preparing tritium-labeled this compound involves a tritium-iodine exchange on an iodinated precursor. nih.gov This precursor, which already contains the necessary functionalities for the final cyclization, is treated with tritium gas in the presence of a suitable catalyst. Following the tritiation step, the aziridine ring is formed via ethyleneimine displacement of a methanesulfonate leaving group. nih.govevitachem.com This approach allows for the introduction of the radiolabel at a late stage in the synthetic sequence, which is often desirable to maximize the specific activity of the final compound. pharmaron.com
General Aziridine Synthesis Approaches and Their Relevance to this compound Design
The synthesis of the aziridine ring is a broad and well-studied area of organic chemistry, with numerous methods that could be conceptually applied to the design of this compound and its analogues. nih.gov
Cyclization Reactions in Aziridine Formation
The intramolecular cyclization used in the established synthesis of this compound is a classic example of a widely used strategy for forming aziridine rings. nih.govwikipedia.org This general approach, which involves the intramolecular nucleophilic displacement of a leaving group by an amine, is fundamental to many aziridine syntheses. wikipedia.org
Several named reactions describe variations of this theme. The Wenker synthesis, for instance, involves the conversion of a β-amino alcohol to a sulfate (B86663) ester, which then cyclizes upon treatment with a base. wikipedia.orgorganic-chemistry.orgyoutube.com Another relevant method is the Gabriel-Cromwell reaction, which can be used to form chiral aziridines. metu.edu.tr These methods, while not directly employed in the reported synthesis of this compound, offer alternative strategies for the formation of the aziridine ring in the design of novel analogues.
| Reaction Name | Starting Material | Key Transformation | Relevance to this compound Design |
| Wenker Synthesis | β-Amino alcohol | Conversion to sulfate ester followed by base-induced cyclization. | An alternative to the mesylate displacement for forming the aziridine ring. |
| Gabriel-Cromwell Reaction | α-Bromo ketone and chiral aminoalcohol | Formation of a chiral aziridine. | Potential for creating stereochemically defined analogues. |
Enzymatic Synthesis of Aziridine Moieties
While not yet reported for this compound, enzymatic synthesis represents a cutting-edge approach for the formation of aziridine rings. rsc.orgnih.govnih.gov Enzymes offer the potential for highly stereoselective and environmentally benign syntheses. acs.orgru.nl
For example, some enzymes have been shown to catalyze the formation of aziridines from β-amino alcohols through a sulfation/intramolecular cyclization sequence, a biocatalytic parallel to the Wenker synthesis. nih.govnih.gov Other enzymatic systems, such as those involving cytochrome P450 variants, have been engineered to catalyze the aziridination of olefins. acs.org These biocatalytic methods could, in principle, be adapted for the synthesis of chiral analogues of this compound, offering a powerful tool for exploring the stereochemical requirements for its biological activity.
| Enzymatic Approach | Mechanism | Potential Application |
| Sulfotransferase-mediated cyclization | Enzymatic sulfation of a β-amino alcohol followed by intramolecular cyclization. | Stereoselective synthesis of aziridine-containing analogues. |
| Engineered Cytochrome P450 | Direct aziridination of an olefinic precursor. | Introduction of the aziridine ring with high enantioselectivity. |
Novel Synthetic Strategies for Aziridine Derivatization
The functionalization of the aziridine ring and the core structure of this compound and its analogs is a key area of research aimed at developing new selective estrogen receptor modulators (SERMs) with improved properties. While the foundational synthesis of this compound provides a robust method for its preparation, contemporary synthetic chemistry offers a range of novel strategies for creating diverse analogs. nih.gov These modern approaches focus on stereoselective synthesis, the introduction of various functional groups, and the development of more efficient and modular synthetic routes.
Recent advancements in organic synthesis have introduced a variety of methods for the preparation and derivatization of aziridines, which can be broadly categorized into nitrene additions, carbene additions, and intramolecular cyclizations. nih.gov These strategies offer the potential to create a library of this compound analogs with modified properties.
One promising approach involves the direct aziridination of alkenes. This can be achieved through a one-step, base-promoted cascade oxidative protocol that allows for the facile formation of N-aryl and N-alkyl aziridines from widely available primary amines and alkenes. digitellinc.com Such a method could be adapted to introduce diverse N-substituents to a precursor of Desmethylnafoxidine, thereby modulating its biological activity.
Stereoselective synthesis is crucial for the development of potent and specific SERMs. The use of chiral auxiliaries in the aziridination of α,β-unsaturated esters or amides has been shown to produce highly reactive aziridine analogs with excellent diastereoselectivity. psu.edu For instance, the aziridination of N-enoylbornane nih.govpsu.edusultams using N-aminophthalimide mediated by lead tetraacetate is a well-established method for achieving high diastereoselectivity. psu.edu This strategy could be employed in the synthesis of chiral this compound analogs.
The table below summarizes a selection of novel synthetic strategies for aziridine derivatization that could be applied to the synthesis of this compound analogs.
| Strategy | Description | Potential Application to Desmethylnafoxidine Analogs | Reference |
| Base-Promoted Cascade Oxidative Aziridination | A one-step protocol for the synthesis of N-aryl and N-alkyl aziridines from alkenes and primary amines. | Introduction of diverse N-substituents on the aziridine ring of a Desmethylnafoxidine precursor. | digitellinc.com |
| Stereoselective Aziridination with Chiral Auxiliaries | Use of chiral auxiliaries, such as N-enoylbornane nih.govpsu.edusultams, to control the stereochemistry of the aziridine ring formation. | Synthesis of enantiomerically pure this compound analogs to investigate stereospecific interactions with the estrogen receptor. | psu.edu |
| Ring-Opening of N-Unfunctionalised Aziridines | Synthesis of N-unfunctionalised aziridines from α,β-unsaturated carbonyl compounds, followed by regioselective ring-opening with various nucleophiles. | Creation of a diverse range of amino acid derivatives starting from a Desmethylnafoxidine-like scaffold. | beilstein-journals.org |
| Multicomponent Aziridination | The Wulff-BOROX-controlled aza-Darzens system allows for the asymmetric synthesis of a wide variety of cis-aziridines. | A versatile method for constructing the aziridine ring with high stereocontrol in the synthesis of complex Desmethylnafoxidine analogs. | nih.gov |
Another innovative approach is the synthesis and subsequent ring-opening of N-unfunctionalised aziridines. beilstein-journals.org This methodology allows for the creation of NH-aziridines in a single step from α,β-unsaturated carbonyl compounds. These intermediates can then undergo highly selective ring-opening reactions with a wide range of nucleophiles to produce various amino acid derivatives. beilstein-journals.org This strategy could be particularly useful for generating Desmethylnafoxidine analogs with diverse functionalities at the former aziridine ring positions.
Multicomponent reactions, such as the Wulff-BOROX-controlled aza-Darzens system, offer a powerful tool for the asymmetric synthesis of cis-aziridines. nih.gov This method provides excellent catalyst control over the stereochemistry of the aziridination process and could be adapted for the synthesis of complex, stereochemically defined Desmethylnafoxidine analogs.
The development of novel SERMs often involves the modification of the core scaffold. nih.gov For example, new SERM candidates have been designed by modifying the molecular motif of existing compounds to enhance their activity and binding affinity for the estrogen receptor. nih.gov These design principles can be applied to this compound, where novel synthetic strategies for aziridine derivatization can be combined with modifications to the 1,2-diaryl-3,4-dihydronaphthalene core to generate new lead compounds.
Molecular Mechanisms of Desmethylnafoxidine Aziridine Action
Irreversible Covalent Binding to the Estrogen Receptor
A defining characteristic of desmethylnafoxidine aziridine (B145994) is its capacity for irreversible covalent attachment to the estrogen receptor. nih.govnih.govoup.comevitachem.com This stable bond formation is crucial for its utility as a tool to probe the receptor's structure and dynamics. The covalent labeling is highly efficient and selective, making it a valuable reagent in endocrinological research. nih.gov
Identification of Covalent Attachment Site(s) on the Estrogen Receptor
Research indicates that the aziridine function of desmethylnafoxidine aziridine is positioned to facilitate a covalent reaction with a specific cysteine residue located near the C-terminus of the estrogen receptor. acs.org In the human estrogen receptor, this has been identified as Cysteine 530 (C530). acs.org This targeted interaction underscores the specificity of the compound's binding and the strategic design of its molecular structure.
Time-Dependent Receptor Inactivation Kinetics
The covalent binding of this compound to the estrogen receptor is a time-dependent process that leads to the inactivation of the receptor. nih.govnih.govoup.comevitachem.com Studies using calf uterine cytosol have shown that the labeling of the estrogen receptor with [3H]this compound is nearly complete within 30 minutes at room temperature (22-25°C), while at 0°C, the reaction is typically complete after 50-60 minutes. oup.com Maximal specific binding is achieved with concentrations of 10-20 nM of the compound. oup.com This rapid and efficient inactivation allows for precise temporal control in experimental settings.
Ligand-Receptor Interaction Dynamics
The interaction between this compound and the estrogen receptor is a complex process that begins with a non-covalent association, followed by the formation of a stable, irreversible bond.
Apparent Competitive Binding Affinity with Estrogen Receptor
This compound exhibits a high apparent competitive binding affinity for the estrogen receptor. nih.govoup.comevitachem.com Scatchard analyses have revealed a single class of high-affinity binding sites with a dissociation constant (Kd) of 0.34 nM. nih.govoup.com This high affinity is a key factor in its effectiveness as a selective labeling agent, as it can effectively compete with endogenous ligands like estradiol (B170435) for binding to the receptor. nih.gov Compared to another affinity label, tamoxifen (B1202) aziridine, this compound demonstrates a higher apparent competitive binding affinity. nih.gov
Selectivity and Efficiency of Estrogen Receptor Labeling in Cellular Systems
This compound has been shown to react with the estrogen receptor in both cytosol preparations and intact MCF-7 breast cancer cells with high efficiency and selectivity. nih.govnih.gov In MCF-7 cells, a human breast cancer cell line, this compound has been used to study the effects of both reversibly and irreversibly binding ligands on gene expression. illinois.edu SDS-polyacrylamide gel electrophoresis analysis has confirmed the selective labeling of the M_r 66,000 estrogen receptor protein. nih.gov The efficiency of labeling is such that near quantitative recovery of the prelabeled receptor is achievable. oup.com
Broader Aziridine-Mediated Molecular Interactions
The aziridine moiety is a highly reactive three-membered heterocycle containing a nitrogen atom. nih.govrsc.org This reactivity is the basis for its ability to form covalent bonds with biological macromolecules. The electrophilic character of the aziridine ring allows it to react with endogenous nucleophiles, such as those found in proteins and DNA. nih.gov In the context of this compound, this reactivity is specifically directed towards a cysteine residue in the estrogen receptor. acs.org
The stability and reactivity of aziridines can be influenced by the substituents attached to the ring nitrogen. mdpi.com They can be categorized as "activated" if they have electron-withdrawing substituents or "non-activated" with electron-donating groups. mdpi.com This tunable reactivity makes aziridines valuable in the design of targeted covalent inhibitors and probes for a variety of biological targets beyond the estrogen receptor. biorxiv.org For instance, aziridine-containing compounds have been developed as anticancer agents that function by alkylating DNA. nih.gov
Electrophilic Nature of the Aziridine Moiety and Nucleophilic Reactions
The aziridine moiety, a three-membered heterocyclic amine, is central to the chemical reactivity of this compound. wikipedia.org This ring is characterized by significant strain, which renders it susceptible to ring-opening reactions when attacked by nucleophiles. wikipedia.orgclockss.org The nitrogen atom in the aziridine ring can be activated by electron-withdrawing groups, which enhances its reactivity. clockss.org
The electrophilic character of the aziridine ring is a key determinant of its biological activity. mdpi.com This electrophilicity facilitates reactions with endogenous nucleophiles, such as the nitrogenous bases found in DNA. wikipedia.orgmdpi.com The ring-opening of aziridines can be initiated by protonation of the aziridine group, which is followed by nucleophilic attack. imrpress.com This process is often pH-dependent, with increased reactivity observed in more acidic environments, which can be characteristic of some tumor tissues. utwente.nloncohemakey.com
Nucleophilic attack on the aziridine ring is a fundamental aspect of its mechanism. wikipedia.orgclockss.org Various nucleophiles, including those containing sulfur, can react with and open the aziridine ring. nih.gov The regioselectivity of this attack can be influenced by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom of the ring. youtube.com In the context of this compound, the electrophilic aziridine moiety is poised to react with biological nucleophiles, leading to the formation of covalent bonds.
DNA Alkylation and DNA Adduct Formation by Aziridine-Containing Compounds
A primary mechanism of action for many aziridine-containing compounds, including by extension this compound, is the alkylation of DNA. mdpi.comnih.gov Alkylation involves the formation of a covalent bond between the compound and a DNA base, leading to the formation of a DNA adduct. nih.govresearchgate.net This process can disrupt the normal functions of DNA, such as replication and transcription. scispace.com
The aziridine ring is the key functional group responsible for this alkylating activity. mdpi.com After activation, which can occur through protonation or enzymatic reduction, the electrophilic aziridine ring can be attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine. utwente.nloncohemakey.comscispace.com This results in a monofunctional adduct. scispace.com Some aziridine-containing compounds are bifunctional, meaning they possess two aziridinyl groups and can therefore form DNA interstrand cross-links, which are particularly cytotoxic. utwente.nl
The formation of DNA adducts by aziridine compounds can lead to distortions in the DNA double helix. mdpi.com These bulky adducts can be recognized by the cell's DNA repair machinery. mdpi.com The efficiency and fidelity of these repair processes can determine the ultimate biological consequences of the DNA damage.
Influence on Cellular Pathways Beyond Estrogen Receptor Signaling
While this compound is known for its interaction with the estrogen receptor, its reactive aziridine moiety enables it to impact a variety of other cellular pathways. oup.com
DNA Repair Pathways: The formation of DNA adducts by this compound inevitably triggers the cell's DNA damage response (DDR). nih.govnih.gov Several DNA repair pathways can be activated to deal with alkylation damage, including base excision repair (BER) and nucleotide excision repair (NER). nih.govnih.gov NER is particularly important for repairing bulky adducts that distort the DNA helix. mdpi.com Cells deficient in certain DNA repair pathways, such as NER, may exhibit increased sensitivity to the cytotoxic effects of aziridine-containing compounds. mdpi.com The efficacy of alkylating agents can be significantly influenced by the status of DNA repair pathways within a cell, such as the activity of O-6-methylguanine-DNA methyltransferase (MGMT), which specifically removes alkyl adducts from the O6 position of guanine. nih.gov
Proteasome Activity: The proteasome is a critical cellular machine responsible for protein degradation, playing a key role in regulating protein abundance and removing damaged proteins. nih.gov While direct evidence linking this compound to proteasome activity is not extensively detailed in the provided context, the cellular stress induced by DNA damage and the formation of protein adducts can indirectly impact proteasome function. The ubiquitin-proteasome system is central to cellular homeostasis, and its perturbation can have widespread effects on cell survival and signaling. nih.gov
Cell Cycle Regulation: The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of genetic material. longdom.org DNA damage is a major signal that can lead to cell cycle arrest at specific checkpoints, such as the G1/S and G2/M transitions. abcam.comnih.gov This arrest allows time for DNA repair before the cell proceeds with replication or mitosis. khanacademy.org The induction of DNA damage by this compound can activate checkpoint kinases, which in turn phosphorylate and regulate key cell cycle proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, the p53 tumor suppressor protein is a critical mediator of the DNA damage-induced cell cycle arrest, often by upregulating the expression of CDK inhibitors. khanacademy.org Therefore, by causing DNA damage, this compound can significantly disrupt normal cell cycle progression. longdom.org
Interactive Data Table: Molecular Interactions of Aziridine-Containing Compounds
| Compound Class | Primary Mechanism | Key Cellular Target | Affected Pathways |
| Aziridines | Nucleophilic Ring Opening wikipedia.orgclockss.org | DNA mdpi.com | DNA Repair nih.gov, Cell Cycle abcam.com |
| Nitrogen Mustards | Aziridinium Ion Formation agnesscott.org | Guanine N7 oncohemakey.com | DNA Replication scispace.com, Transcription scispace.com |
| Mitomycin C | Bioreductive Activation agnesscott.org | Guanine N2 scispace.com | DNA Cross-linking utwente.nl |
Characterization of Estrogen Receptor Forms Using Desmethylnafoxidine Aziridine
Investigation of DNA-Binding Estrogen Receptor Conformations
The antiestrogen (B12405530) affinity ligand, [3H]desmethylnafoxidine aziridine (B145994), has been instrumental in studying the formation of DNA-binding estrogen receptor forms from the untransformed 300 kilodalton (kDa) receptor. nih.govoup.com
Salt- and Temperature-Independent Transformation to DNA-Binding Forms
A key finding is that the transformation of the estrogen receptor to its DNA-binding configuration can be achieved in a manner that is independent of salt and temperature. nih.govoup.com Researchers have demonstrated that brief exposure to 3 M urea (B33335) at 0°C can quantitatively transform over 90% of calf uterine estrogen receptors, whether labeled with [3H]estradiol or covalently labeled with [3H]desmethylnafoxidine aziridine, into their DNA-binding state. nih.govoup.com This urea-induced transformation is hormone-dependent and partially reversible. nih.gov The use of urea provides an effective method for achieving complete transformation of the receptor to its stable DNA-binding dimer configuration, suggesting that both electrostatic and hydrophobic or hydrogen bonding domains of the receptor are influenced by ligand binding. nih.gov
Analysis of Covalently Labeled Estrogen Receptor Dimerization and Subunit Composition
The estrogen receptor, when covalently labeled with [3H]this compound and transformed, exhibits distinct physicochemical properties. The DNA-binding form of the receptor is stable as a probable dimer in the presence of 3 M urea and 0.4 M potassium chloride. nih.govoup.com This dimer shows no evidence of size heterogeneity and has a molecular weight (Mr) of approximately 136,800. nih.govoup.com Further analysis using sodium dodecyl sulfate-polyacrylamide gradient gel electrophoresis (SDS-PAGE) has identified an intact steroid-binding subunit of 67 kDa. nih.govoup.com
| Property | Value | Reference |
| Molecular Weight (Dimer) | 136,800 Mr | nih.govoup.com |
| Steroid-Binding Subunit | 67 kDa | nih.govoup.com |
| Stokes Radius | 7.3 to 7.5 nm | nih.gov |
| Sedimentation Coefficient | 4.2 to 4.3 S | nih.gov |
Structural Homogeneity Assessment of Labeled Estrogen Receptor Complexes
The structural uniformity of the estrogen receptor complex covalently labeled with [3H]this compound has been confirmed through various analytical techniques. nih.govoup.com After transformation to the DNA-binding state and purification via DNA-affinity chromatography, the labeled receptor demonstrates structural homogeneity under both native and denaturing conditions. oup.com Specifically, reverse-phase chromatography using C4 and phenyl stationary phases has revealed no evidence of structural heterogeneity in the covalently labeled receptor. nih.gov This indicates that the urea-induced transformation and subsequent purification yield a structurally consistent population of DNA-binding receptor dimers.
Metal Ion Interactions with the Estrogen Receptor DNA-Binding Domain
The DNA-binding domain of the estrogen receptor contains sites that can interact with metal ions, a property that has been exploited to further characterize different receptor forms. nih.gov
Identification of High-Affinity Metal Ion-Binding Sites
Studies have shown that the DNA-binding form of the estrogen receptor possesses high-affinity binding sites for metal ions. nih.gov These sites are located within the DNA-binding domain of the receptor. nih.gov Limited trypsin digestion of the DNA-binding receptor forms results in a fragment where both the DNA-binding and metal-binding domains have been removed or destroyed, confirming their colocalization. nih.gov
Resolution of Distinct Estrogen Receptor Forms via Metal Ion Affinity Chromatography
Immobilized metal ion affinity chromatography has proven to be a valuable technique for resolving different forms of the DNA-binding estrogen receptor. nih.gov When analyzed using columns loaded with copper(II), nickel(II), or zinc(II) ions, the receptor binds with varying affinities, indicating heterogeneity in its interaction with metals. nih.gov
Zinc(II) interaction chromatography, in particular, has been shown to be uniquely capable of resolving separate DNA-binding receptor forms. nih.gov In these experiments, four distinct peaks of receptor activity were eluted with increasing concentrations of imidazole (B134444) (10, 15, 30, and 100 mM). nih.gov This demonstrates that even within the population of DNA-binding dimers, there are subtle structural differences that affect their interaction with metal ions.
| Metal Ion | Binding Affinity | Elution Conditions (Imidazole) | Reference |
| Copper(II) | Highest | 100-200 nM | nih.gov |
| Nickel(II) | High | 100-200 nM | nih.gov |
| Zinc(II) | Lower | 10, 15, 30, and 100 mM | nih.gov |
Advanced Research Applications and Methodologies Employing Desmethylnafoxidine Aziridine
Desmethylnafoxidine Aziridine (B145994) as an Affinity Labeling Tool in Receptor Research
Desmethylnafoxidine aziridine is a derivative of the antiestrogen (B12405530) nafoxidine (B1677902) and serves as an electrophilic affinity label for the estrogen receptor. nih.gov It has been synthesized in both unlabeled and tritium-labeled forms to study its binding and covalent attachment to the ER. nih.gov This compound exhibits a high apparent competitive binding affinity for the estrogen receptor. nih.gov
A key feature of this compound is its ability to covalently label the estrogen receptor with high efficiency and selectivity. nih.gov This irreversible binding has been demonstrated in both cytosol preparations and intact MCF-7 breast cancer cells. nih.gov The covalent attachment allows for the stable marking and subsequent analysis of the receptor protein. oup.com Compared to another affinity label, tamoxifen (B1202) aziridine, this compound demonstrates a higher apparent competitive binding affinity and reacts rapidly with the estrogen receptor. nih.gov
The specificity of this compound for the estrogen receptor has been confirmed through techniques such as SDS-polyacrylamide gel electrophoresis, which shows selective labeling of the M_r 66,000 estrogen receptor. nih.gov This high degree of selectivity makes it a valuable reagent for characterizing the properties and structure of estrogen receptors. nih.gov
Integration into Photofluorogenic Probe Design for Estrogen Receptor Studies
The structural backbone of desmethylnafoxidine has been utilized in the design of innovative photofluorogenic probes for estrogen receptor research. acs.org These probes are engineered to be initially weakly fluorescent but can be converted into a highly fluorescent form upon photocyclization and oxidation. acs.org This "photofluorogenic" property offers a significant advantage in cellular imaging.
A critical aspect of these probes is the incorporation of an aziridine function, derived from the structure of this compound. acs.org This aziridine group enables the covalent attachment of the probe to the estrogen receptor, specifically to a cysteine residue (C530 in human ER) near the C-terminus. acs.org This permanent linkage prevents the probe from dissociating from the receptor during the imaging process, which can involve changes in pH or the photocyclization event itself. acs.org
The resulting azaphenanthrenoid fluorophores, generated after photocyclization, exhibit intense fluorescence emission at wavelengths that are well-suited for biological imaging, often exceeding 500 nm. acs.org This approach allows for background correction, where a baseline fluorescence image can be captured before photocyclization and subtracted from the image obtained after the fluorophore is generated, leading to a clearer and more specific signal. acs.org
Assessment of Gene Expression Regulation (e.g., pS2 Gene)
This compound has been instrumental in dissecting the molecular mechanisms of gene regulation by estrogens and antiestrogens, particularly in the context of the pS2 gene, which is expressed in breast cancer cells and is regulated by estrogen. oup.comillinois.edu
Agonist/Antagonist Effects on Estrogen Receptor Transcriptional Activity
Studies using MCF-7 human breast cancer cells have shown that this compound, along with other antiestrogens like tamoxifen aziridine and trans-hydroxytamoxifen, acts as a partial agonist/antagonist in the regulation of pS2 RNA accumulation. oup.comillinois.edu When administered alone, these antiestrogens weakly stimulate pS2 RNA levels. oup.com However, they effectively suppress the potent stimulation of pS2 RNA induced by estradiol (B170435), reducing it to their own lower level of agonist activity. oup.com
This dual character of partial agonism and antagonism is also observed in studies with transfected pS2-chloramphenicol acetyltransferase (CAT) fusion genes. nih.gov Even in this context, this compound and other antiestrogens exhibit partial agonist/antagonist behavior. nih.gov
Influence of DNA Context on Hormonal Regulation
Research utilizing this compound has highlighted the importance of the DNA context in determining the hormonal response of the pS2 gene. illinois.edunih.gov The hormonal regulation of a transfected pS2 fusion gene is similar to that of the native pS2 gene in MCF-7 cells. nih.gov However, antiestrogens, while still functioning as partial agonists/antagonists, tend to be relatively more agonistic on the transfected fusion gene compared to the native gene. nih.gov
This observation suggests that the specific DNA sequence and structure surrounding the estrogen responsive element of the pS2 gene can influence the balance between the agonist and antagonist activities of ligands like this compound. illinois.edunih.gov
Methodological Contributions to Receptor Biochemistry and Molecular Biology
The use of this compound has significantly contributed to the development and refinement of methodologies in receptor biochemistry and molecular biology.
Application of SDS-PAGE for Receptor Subunit Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. In conjunction with affinity labeling by tritium-labeled this compound, SDS-PAGE has been crucial for analyzing the subunit structure of the estrogen receptor. nih.govoup.com
Following covalent labeling of the estrogen receptor with [³H]this compound, SDS-PAGE analysis consistently reveals an intact steroid-binding receptor subunit with a molecular weight of approximately 67 kDa. nih.govoup.comoup.com This finding has been instrumental in characterizing the fundamental subunit of the estrogen receptor. nih.govoup.com Furthermore, analysis of the DNA-binding form of the receptor, after being labeled with this compound and purified, shows a probable dimeric structure with a molecular weight of approximately 136,800 Da, composed of two 67 kDa subunits. oup.comnih.gov
Utilization of Affinity Chromatography for Receptor Purification (e.g., Single-Stranded DNA-Agarose)
The covalent and high-affinity nature of this compound's interaction with the estrogen receptor (ER) makes it an invaluable tool for receptor purification and characterization. A critical step in studying the receptor's structure and function is its isolation from complex biological mixtures. Affinity chromatography, particularly using single-stranded DNA (ssDNA)-agarose, has proven to be a highly effective method for purifying the ER once it has been covalently labeled with [³H]this compound. nih.govoup.comoup.com
The process leverages the receptor's intrinsic ability to bind to DNA. Calf uterine estrogen receptors, after being labeled with [³H]this compound, can be quantitatively transformed to their DNA-binding configuration. nih.govoup.com This transformation is often induced by brief exposure to 3 M urea (B33335) at low temperatures (0°C), a method that has been shown to be both salt- and temperature-independent. nih.govoup.comoup.com The urea-induced transformation is hormone-dependent and partially reversible. nih.govoup.com
Once transformed, the receptor-ligand complex is loaded onto an affinity column containing ssDNA immobilized on an agarose (B213101) matrix. oup.com The ssDNA-agarose selectively binds the transformed, DNA-binding form of the receptor, allowing for significant purification from other cellular proteins. nih.govoup.com Studies have reported achieving an approximate 250-fold purification of the estrogen receptor from calf uterine cytosol using this method. nih.govoup.com The purification is carried out in the continued presence of urea to prevent the reversal of the receptor's transformation. nih.govoup.com This technique is highly selective for intact receptors that retain functionality in both their estrogen-binding and DNA-binding domains. researchgate.net While other affinity matrices like heparin-agarose and dye-affinity resins have been used for estrogen receptor purification, ssDNA-agarose is particularly effective for isolating the specific DNA-binding form of the receptor complexed with ligands like this compound. nih.govpnas.orgboku.ac.at
Spectroscopic and Chromatographic Techniques in Receptor Characterization
Following purification, a suite of advanced spectroscopic and chromatographic techniques is employed to characterize the structural and physicochemical properties of the this compound-labeled estrogen receptor. These methods have provided detailed insights into the receptor's size, shape, subunit composition, and surface properties.
Chromatographic Characterization:
High-Performance Size-Exclusion Chromatography (HPSEC): This technique separates molecules based on their size (hydrodynamic radius). HPSEC analysis of the [³H]this compound-labeled receptor, purified by ssDNA-agarose affinity chromatography, revealed a Stokes radius of 7.3 to 7.5 nm. nih.govoup.comnih.govresearchgate.net This size is consistent with the receptor existing as a dimer.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. When the covalently labeled and purified receptor was analyzed on C4 and phenyl stationary phases, it showed no evidence of structural heterogeneity, routinely appearing as a single, homogenous species. nih.govoup.comoup.com
Chromatofocusing: This technique separates proteins based on their isoelectric point (pI), providing information about their surface charge. The [³H]this compound-labeled receptor, when analyzed by chromatofocusing in the presence of 3 M urea, eluted as a single species at pH 7.1. oup.com Interestingly, this differed from the estrogen-receptor complex, which eluted primarily at pH 7.5 with minor peaks at other pH values, indicating that the type of ligand bound (agonist vs. antagonist) induces distinct differences in the receptor's surface charge. nih.govoup.comoup.com
Immobilized Metal Ion Affinity Chromatography (IMAC): IMAC has been used to identify metal-binding domains on the estrogen receptor. nih.govresearchgate.net After labeling with [³H]this compound and purification, the receptor was shown to bind to columns loaded with divalent cations like Copper (Cu(II)), Nickel (Ni(II)), and Zinc (Zn(II)), even in high salt concentrations. nih.govresearchgate.net This binding indicates the presence of high-affinity metal ion-binding sites, which are thought to be located at the DNA-binding domain of the receptor. nih.gov
Spectroscopic and Electrophoretic Characterization:
Sucrose Density Gradient Centrifugation: This method determines the sedimentation coefficient of a molecule, which is related to its mass and shape. The [³H]this compound-labeled receptor dimer exhibited a sedimentation coefficient of 4.2 to 4.3 S. nih.govoup.comoup.com Combining this data with the Stokes radius from HPSEC allowed for the calculation of the dimer's molecular weight, estimated to be approximately 136,800 Da. nih.govoup.com
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is used to separate proteins based on their molecular weight under denaturing conditions. Analysis of the purified, covalently labeled receptor by SDS-PAGE revealed a single major peak of radioactivity corresponding to a molecular weight of 67 kDa. nih.govoup.comoup.comnih.govresearchgate.net This represents the intact, steroid-binding monomeric subunit of the estrogen receptor.
The collective data from these techniques demonstrate that this compound is a powerful tool for isolating a stable, homogenous population of DNA-binding estrogen receptor dimers, enabling detailed structural and functional investigations.
Structure Activity Relationship Studies of Desmethylnafoxidine Aziridine and Its Derivatives
Correlating Aziridine (B145994) Moiety Position and Reactivity with Estrogen Receptor Binding
The strategic placement of the electrophilic aziridine ring on the desmethylnafoxidine scaffold is paramount to its mechanism of action, which involves the formation of a covalent bond with the estrogen receptor. Research has demonstrated that a suitably positioned aziridine function is essential for an efficient and specific covalent reaction with a nucleophilic cysteine residue within the ligand-binding domain (LBD) of the ER, specifically Cysteine 530 (C530) in human ERα. oup.com This targeted covalent modification is a key determinant of the compound's potent and irreversible antagonism.
The reactivity of the aziridine moiety is intrinsically linked to its position within the ligand. For covalent attachment to occur, the aziridine ring must be oriented in close proximity to the target cysteine residue upon binding of the ligand to the ER's hydrophobic pocket. Studies on related photofluorogenic ligands derived from desmethylnafoxidine have underscored the importance of this spatial relationship. oup.com While these studies focused on analogs with a pyridyl group, the underlying principle remains that the core structure of the ligand serves to anchor it within the binding site, thereby presenting the reactive aziridine for covalent modification. Although it was challenging to definitively conclude the influence of the pyridyl nitrogen's location on receptor binding, the consistent and efficient receptor inactivation by these aziridine-containing compounds highlights the critical role of the properly positioned aziridine in driving covalent bond formation. oup.com
The high affinity of desmethylnafoxidine aziridine for the ER is a prerequisite for its covalent reactivity. The compound exhibits a high apparent competitive binding affinity, which ensures that it is effectively localized at the target site. oup.com This initial non-covalent binding event is critical for the subsequent irreversible inactivation of the receptor.
Comparative Structure-Activity Insights with Other Aziridine-Based Ligands
To better understand the unique properties of this compound, its SAR has been compared with other aziridine-containing ligands that target the estrogen receptor. A prominent comparator is tamoxifen (B1202) aziridine, another well-characterized covalent inhibitor of the ER.
Comparative studies have revealed that this compound possesses a higher apparent competitive binding affinity for the ER than tamoxifen aziridine. oup.com Furthermore, it reacts with the ER in both cytosol preparations and intact MCF-7 breast cancer cells with at least comparable efficiency and selectivity. oup.com This suggests that the dihydronaphthalene core of desmethylnafoxidine may provide a more optimal scaffold for presenting the reactive aziridine moiety to the ER's binding site compared to the triphenylethylene (B188826) core of tamoxifen.
Another relevant aziridine-based ligand is ketononestrol aziridine, an estrogenic affinity label for the ER. researchgate.net Unlike the antagonistic profile of this compound, ketononestrol aziridine exhibits agonistic activity. researchgate.net This highlights how the core structure of the ligand, even with the same reactive aziridine moiety, can dictate the pharmacological outcome—agonism versus antagonism. The structural differences between the non-steroidal scaffolds of these compounds influence the conformational changes induced in the ER upon binding, which in turn determines the subsequent biological response.
The following table summarizes the comparative binding affinities of this compound and related compounds.
| Compound | Core Structure | Relative Binding Affinity (RBA, Estradiol (B170435) = 100%) | Pharmacological Activity |
| This compound | Dihydronaphthalene | High | Antagonist |
| Tamoxifen aziridine | Triphenylethylene | Lower than this compound | Antagonist |
| Ketononestrol aziridine | Hexestrol derivative | 8% | Agonist |
| Estradiol | Steroidal | 100% | Agonist |
This table is generated based on data reported in the literature. oup.comresearchgate.net
Influence of Structural Modifications on Covalent Attachment and Receptor Inactivation
The covalent attachment of this compound to the ER leads to its time-dependent and irreversible inactivation. oup.comresearchgate.net This has been a key area of investigation to understand how modifications to the ligand's structure impact this process.
Studies involving analogs of desmethylnafoxidine, such as pyridine-substituted derivatives also containing an aziridine function, have provided valuable insights. In one such study, three different pyridyl-dihydronaphthalene aziridines were synthesized and evaluated for their ability to inactivate the ER. oup.com Despite the structural variations in the position of the nitrogen atom within the pyridine (B92270) ring, all three compounds were potent inactivators of the ER, achieving over 90% inactivation within one hour. oup.com This demonstrates a degree of tolerance for structural modifications at certain positions, as long as the core scaffold and the reactive aziridine moiety are maintained to ensure high-affinity binding and proper orientation for covalent reaction.
The efficiency of covalent labeling of the calf uterine cytosol ER with [3H]this compound has been shown to be concentration-dependent, with maximal specific binding achieved at concentrations of 10-20 nM. researchgate.net The labeling process is also time-dependent, being nearly complete within 30 minutes at room temperature and within 50-60 minutes at 0°C. researchgate.net These findings underscore the rapid and efficient nature of the covalent attachment process.
The table below illustrates the estrogen receptor inactivation by pyridyl-substituted this compound analogs.
| Compound | Time (hours) | Estrogen Receptor Inactivation (%) |
| Pyridyl Aziridine Analog 1 | 1 | >90 |
| 2 | ~95 | |
| Pyridyl Aziridine Analog 2 | 1 | >90 |
| 2 | ~95 | |
| Pyridyl Aziridine Analog 3 | 1 | >90 |
| 2 | ~95 |
Data is based on a study of three different pyridyl-substituted this compound analogs. oup.com
Application of Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound and its direct derivatives are not extensively reported in the public domain, the principles of QSAR have been widely applied to other estrogen receptor ligands, including selective estrogen receptor modulators (SERMs) and other covalent inhibitors. researchgate.netwikipedia.org These studies provide a framework for how QSAR could be applied to this compound to guide the design of new analogs with improved properties.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools. These methods can correlate the 3D steric and electrostatic fields of a molecule with its biological activity. For a series of this compound derivatives, a 3D-QSAR model could be developed to predict the binding affinity and/or the rate of covalent inactivation of the ER. Such a model would be invaluable for identifying which structural modifications are likely to enhance potency.
The general process for a QSAR study on this compound derivatives would involve:
Data Set Selection: A series of analogs with varying structural features and their corresponding experimentally determined biological activities (e.g., ER binding affinity, inactivation rate) would be compiled.
Molecular Modeling and Alignment: 3D structures of the compounds would be generated and aligned based on a common scaffold or a pharmacophore model.
Descriptor Calculation: Various physicochemical and structural descriptors would be calculated for each molecule.
Model Generation and Validation: Statistical methods, such as partial least squares (PLS) regression, would be used to build a QSAR model. The model's predictive power would be rigorously validated using techniques like cross-validation and external test sets.
The resulting QSAR model could provide contour maps indicating regions where steric bulk, positive or negative electrostatic potential, or other properties would be favorable or unfavorable for activity. This information would offer rational guidance for the synthesis of novel derivatives of this compound with optimized therapeutic potential.
Future Directions in Desmethylnafoxidine Aziridine Research
Elucidation of Remaining Unresolved Molecular Interactions
The primary mechanism of Desmethylnafoxidine aziridine (B145994) involves its function as an electrophilic affinity label that forms a permanent, covalent bond with the estrogen receptor. nih.govacs.org Studies have indicated that this covalent attachment likely occurs with a specific cysteine residue, C530, located near the C-terminus of the human ER. acs.org This interaction has been shown to be highly efficient and selective, enabling the stable labeling of the ER in both cytosol preparations and intact breast cancer cells. nih.gov
Despite this foundational knowledge, the full spectrum of molecular consequences stemming from this irreversible binding remains to be fully elucidated. The covalent attachment of a bulky ligand like Desmethylnafoxidine aziridine undoubtedly induces specific conformational changes in the receptor that extend beyond the ligand-binding pocket. While studies have characterized the covalently labeled ER dimer as structurally stable and homogenous under certain denaturing conditions, oup.comoup.com other work using techniques like immobilized metal ion affinity chromatography has successfully resolved multiple distinct DNA-binding receptor forms, suggesting a high degree of conformational heterogeneity. nih.gov
Future research must aim to unravel these complexities. A critical unresolved question is how the covalent modification by this compound precisely alters the dynamic ensemble of receptor conformations. This includes understanding its impact on the positioning of critical domains for transcriptional regulation, such as Activation Function 2 (AF-2), and how this, in turn, modulates the binding landscape for the vast array of co-regulator proteins (co-activators and co-repressors). Furthermore, investigating how this covalent interaction affects the structure and activity of clinically relevant ER mutants, such as Y537S and D538G which are known to confer resistance to endocrine therapies, is a crucial direction for future studies. elifesciences.orgnih.gov
Development of Novel Analogs for Specific Research Probes
The core structure of this compound provides a versatile scaffold for the development of novel and more specialized research probes. A significant advancement in this area has been the synthesis of pyridine-containing analogs of desmethylnafoxidine. acs.orgresearchgate.net These compounds are designed as "photofluorogenic" probes; they exist initially in a high-affinity, weakly fluorescent form that, upon irradiation with light, undergoes photocyclization and oxidation to become a highly fluorescent azaphenanthrenoid structure. acs.org Crucially, these analogs retain the aziridine moiety, allowing for permanent covalent attachment to the ER before or after the photoactivation step. acs.org
The development of such analogs opens the door to creating a new generation of probes with tailored properties. Future work could focus on:
Subtype Selectivity: Synthesizing analogs with modifications designed to confer high selectivity for either ERα or ERβ, which would be invaluable for dissecting the distinct biological roles of each receptor subtype. researchgate.net
Multi-functional Probes: Incorporating different functional groups alongside the aziridine, such as biotin (B1667282) tags for affinity purification and proteomic studies, or cross-linkers to capture interacting proteins.
Varied Fluorophores: Developing analogs that fluoresce at different wavelengths, including in the near-infrared range, to allow for deeper tissue imaging and multiplexed experiments with other fluorescent reporters. nih.gov
The relative binding affinity (RBA) of these analogs for the estrogen receptor is a key parameter in their design and evaluation. As shown in the table below, modifications to the core structure, such as the position of the nitrogen in the pyridyl ring and the photocyclization process, significantly impact binding affinity. acs.org
| Compound Type | Nitrogen Position | Compound ID | Relative Binding Affinity (RBA) |
|---|---|---|---|
| Stilbazole (Pre-photocyclization) | 4-pyridyl | 31 | High |
| Stilbazole (Pre-photocyclization) | 2-pyridyl | 29 | Lower than 4-pyridyl isomer |
| Stilbazole (Pre-photocyclization) | 3-pyridyl | 30 | Lower than 4-pyridyl isomer |
| Azaphenanthrenoid (Post-photocyclization) | 4-pyridyl derived | 50 | 0.26 |
| Azaphenanthrenoid (Post-photocyclization) | 2-pyridyl derived | 48 | 0.040 |
| Azaphenanthrenoid (Post-photocyclization) | 3-pyridyl derived | 49 | 0.042 |
| Azaphenanthrenoid (Post-photocyclization) | 3'-pyridyl derived | 51 | 0.10 |
Data sourced from a study on pyridine (B92270) analogs of desmethylnafoxidine. acs.org The RBA values for the stilbazole forms were described qualitatively in comparison to each other, while specific numerical values were provided for the photocyclized products.
Integration with Advanced Imaging and Structural Biology Techniques
The future of this compound research is intrinsically linked to its application in advanced analytical techniques. The covalent nature of its binding makes it an ideal tool for overcoming challenges associated with the dissociation of reversible ligands during complex and lengthy experimental procedures.
The development of photofluorogenic analogs is a direct step towards integration with advanced live-cell imaging and super-resolution microscopy techniques. acs.orgnih.gov These probes could allow for precise spatial and temporal tracking of the ER, from its initial binding in the cytoplasm or nucleus to its association with specific gene promoters on chromatin.
Furthermore, a significant gap in the current understanding is the absence of a high-resolution crystal or cryogenic electron microscopy (cryo-EM) structure of the ER covalently bound to this compound. While the structures of ER complexed with other ligands have been solved, elifesciences.orgnih.gov obtaining a structure with this covalent antagonist would provide unprecedented insight into the precise conformational state it induces. Such data would be invaluable for understanding the mechanisms of antagonism and for the structure-based design of new therapeutic agents.
The integration of this compound with other established and emerging techniques will continue to yield valuable data.
| Technique | Application and Findings | Reference |
|---|---|---|
| SDS-PAGE | Used with tritium-labeled compound to confirm selective labeling of the M_r 66,000–67,000 ER protein. | nih.govoup.comnih.gov |
| DNA-Affinity Chromatography | To purify the covalently labeled ER and study its DNA-binding properties, often in the presence of denaturants like urea (B33335). | oup.comnih.gov |
| Sucrose Density Gradient Centrifugation | Characterized the sedimentation coefficient (e.g., 4.2-4.3 S) of the labeled ER dimer. | oup.comnih.gov |
| Size-Exclusion Chromatography | Determined the Stokes radius (e.g., 7.3-7.5 nm) of the labeled ER complex. | oup.comnih.gov |
| Reverse-Phase Chromatography | Analyzed the purity and structural homogeneity of the covalently labeled receptor. | oup.comoup.com |
| Immobilized Metal Ion Affinity Chromatography | Revealed heterogeneity in the metal-binding properties of the DNA-binding ER forms. | nih.gov |
Future work should build on this foundation by coupling these separation techniques with advanced mass spectrometry to definitively map the covalent binding site and identify any ligand-induced post-translational modifications on the receptor or its binding partners.
Q & A
Q. What established synthetic routes are used for Desmethylnafoxidine aziridine, and how is purity validated?
this compound is synthesized via electrophilic affinity labeling, leveraging its aziridine moiety for covalent binding to estrogen receptors. Key steps include nucleophilic ring-opening reactions and purification via column chromatography. Analytical validation employs NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>95%). Researchers must document synthesis conditions (solvent, temperature, catalyst) and batch-specific details (e.g., Sigma-Aldridge lot numbers) to ensure reproducibility .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Fourier-transform infrared spectroscopy (FTIR) identifies aziridine-specific vibrational modes (e.g., –NH stretching at ~3300 cm⁻¹ and ring deformation bands at 900–1200 cm⁻¹). X-ray crystallography resolves its three-dimensional conformation, while ¹H NMR detects characteristic proton environments (e.g., ethylene protons at δ 2.5–3.5 ppm). Ab initio calculations validate experimental spectral assignments .
Q. What safety protocols are critical when handling this compound?
Due to its electrophilic reactivity and carcinogenic potential (IARC Group 2B), researchers must use fume hoods, nitrile gloves, and sealed containers. Spills require neutralization with dilute acetic acid. Safety data sheets (SDS) mandate emergency eyewash stations and documented toxicity profiles .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve this compound synthesis yield?
A factorial design approach evaluates variables like CO₂ pressure (1.2 MPa optimal), aziridine concentration (1.5 mol/L in THF), and temperature (125°C). Yield is maximized by balancing volumetric expansion (to avoid dilution) and catalytic efficiency, monitored via real-time FTIR for carboxyl-aziridine crosslinking .
Q. How are contradictions in vibrational assignments resolved for aziridine derivatives?
Discrepancies in nu1–nu17 vibrational modes (e.g., A-type vs. B-type bands) are addressed using high-resolution FTIR coupled with ab initio harmonic force field calculations. Rotational-vibrational coupling constants derived from Watson Hamiltonian models reconcile experimental and computational data .
Q. What experimental strategies determine this compound’s selectivity for estrogen receptor subtypes?
Competitive radioligand binding assays (using ³H-estradiol) quantify displacement efficiency (IC₅₀ values). Structural insights are obtained via X-ray crystallography of receptor-ligand complexes, highlighting hydrogen bonding with Glu353/Arg394 and hydrophobic interactions with Leu387 .
Q. How is electrophilic affinity labeling efficiency measured in receptor studies?
Kinetic assays under pseudo-first-order conditions track covalent adduct formation using SDS-PAGE or mass spectrometry. Labeling efficiency (%) is calculated as [(bound ligand)/(total ligand)] × 100, with controls for non-specific binding (e.g., excess cold estradiol) .
Q. What documentation standards ensure reproducibility in studies using this compound?
Per ICMJE guidelines, researchers must report chemical suppliers (e.g., Sigma-Aldridge), purity grades (>97%), storage conditions (−20°C in argon), and batch-specific QC data. Methodological transparency includes detailed reaction stoichiometry (e.g., TPPH2/TBACl/aziridine = 1:5:100) and failure analyses (e.g., aziridine ring hydrolysis at pH > 8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
